![molecular formula C6H18NSi2Zn- B077976 双[双(三甲基硅烷基)氨基]锌 CAS No. 14760-26-0](/img/structure/B77976.png)
双[双(三甲基硅烷基)氨基]锌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
zinc;bis(trimethylsilyl)azanide: is a zinc-containing organometallic compound with the molecular formula C12H36N2Si4Zn . It is known for its stability and low toxicity, making it suitable for various scientific research applications. This compound is often used as a reagent in organic synthesis and as a precursor in the development of high-purity metalorganic films.
科学研究应用
复杂化合物的合成
“双[双(三甲基硅烷基)氨基]锌” 可用于复杂化合物的合成。 例如,它已用于在手套箱中合成锌配合物 。锌配合物溶解在苯中,然后将配体缓慢添加到锌配合物的溶液中。 然后将溶液搅拌 2 小时 .
硅化合物的生产
“双[双(三甲基硅烷基)氨基]锌” 可能用于生产硅化合物。 硅化合物具有广泛的应用范围,包括在生产粘合剂、密封剂、涂层和许多其他材料中 .
研究与开发
作用机制
Target of Action
Bis[bis(trimethylsilyl)amino] zinc, also known as BBTSZn, primarily targets zinc-binding proteins . These proteins play a crucial role in various biochemical and physiological processes, including enzyme activity, protein structure, and cellular signaling .
Mode of Action
The compound interacts with its targets by binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .
Biochemical Pathways
It’s also used as a reagent in research aimed at drug creation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , with a melting point of 12.5 °C and a density of 0.957 g/mL at 25 °C . These properties could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of Bis[bis(trimethylsilyl)amino] zinc’s action largely depend on the specific context of its use. For instance, in the field of polymer chemistry, it has been used as a catalyst for the polymerization of lactides . This results in the production of polylactic acid (PLA), a biodegradable polymer .
Action Environment
The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino] zinc can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it’s known to react with even weakly protic reagents . Furthermore, its physical state can change with temperature, transitioning from a solid to a liquid at its melting point of 12.5 °C .
生化分析
. .
Biochemical Properties
Bis[bis(trimethylsilyl)amino] zinc has been found to interact with zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Bis[bis(trimethylsilyl)amino] zinc involves binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in the synthesis of various polyesters, highlighting its potential in enhancing polymerization efficiency and selectivity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of zinc;bis(trimethylsilyl)azanide typically involves the reaction of anhydrous zinc chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction:
ZnCl2+2Na[N(SiMe3)2
属性
CAS 编号 |
14760-26-0 |
|---|---|
分子式 |
C6H18NSi2Zn- |
分子量 |
225.8 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)azanide;zinc |
InChI |
InChI=1S/C6H18NSi2.Zn/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1; |
InChI 键 |
RVYCOGQSZPGJNM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] |
规范 SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Zn] |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Bis[bis(trimethylsilyl)amino]zinc and how was it determined?
A1: The molecular structure of Bis[bis(trimethylsilyl)amino]zinc was determined using gas electron diffraction, a technique that analyzes the diffraction pattern of electrons scattered by molecules in the gas phase to elucidate their three-dimensional structure. The study revealed that the molecule adopts a staggered conformation in its equilibrium state [, ]. This means that the trimethylsilyl groups attached to each nitrogen atom are positioned in a staggered arrangement relative to each other when looking down the N-Zn-N axis. The study also determined the rotational barrier around the N-Zn-N axis, providing insights into the molecule's conformational flexibility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


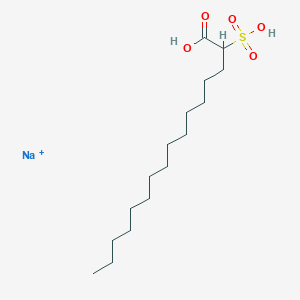
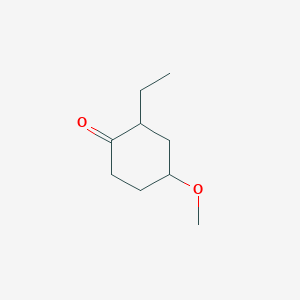

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
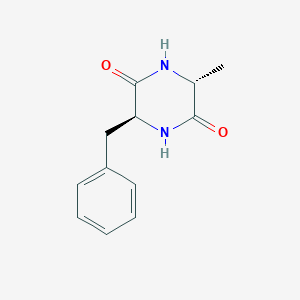
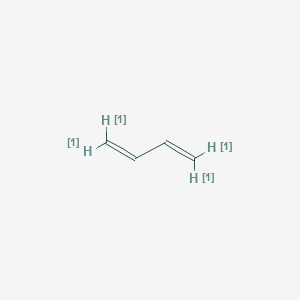
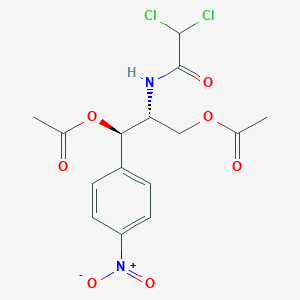
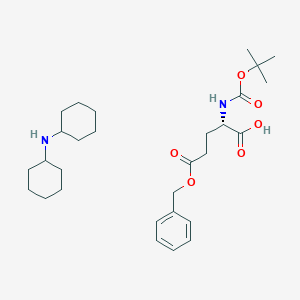
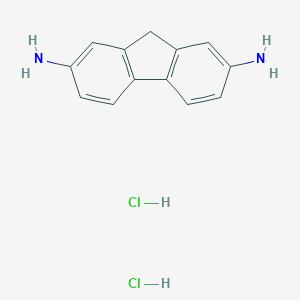
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
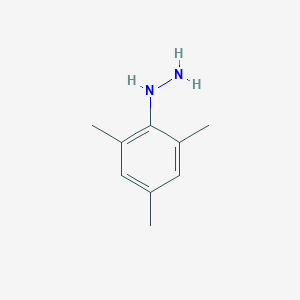
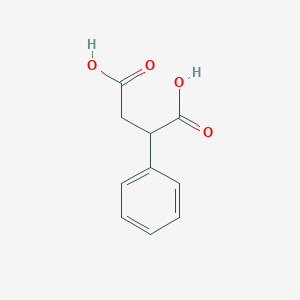
![(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM](/img/structure/B77923.png)
